Sodium Enalapril vs. Enalapril Maleate: Solid-State Degradation and Impurity Profile in Pellet Formulations
In a 91-day comparative stability study of microcrystalline cellulose (MCC) pellets stored under accelerated conditions, sodium enalapril (NaE) pellets exhibited statistically significantly lower overall enalapril degradation compared with enalapril maleate (EM) pellets (p < 0.05 after 21 days) [1]. Critically, NaE pellets generated lower levels of the toxic degradation product diketopiperazine (DKP) relative to EM pellets over the full 91-day study period, as quantified by HPLC [1]. Additionally, NaE pellets showed reduced enalaprilat formation compared to EM pellets, indicating dual-pathway stabilization [1]. The 'in situ' sodium salt conversion strategy further achieved 5-year long-term tablet stability with degradation impurity levels meeting ICH Q3B(R2) requirements .
| Evidence Dimension | Overall enalapril degradation in MCC pellets over 91 days; DKP impurity formation |
|---|---|
| Target Compound Data | NaE (sodium enalapril) pellets: lower overall enalapril degradation; lower DKP formation (statistically significant vs. EM, p < 0.05 after 21 days); lower enalaprilat formation |
| Comparator Or Baseline | EM (enalapril maleate) pellets: higher overall enalapril degradation; higher DKP and enalaprilat formation |
| Quantified Difference | Statistically significant reduction in degradation for NaE vs. EM (p < 0.05 at ≥21 days); DKP formation significantly lower in NaE at all time points |
| Conditions | MCC pellets; extrusion-spheronization; HPLC quantification of enalapril, enalaprilat, and DKP; 91-day study duration; accelerated storage conditions |
Why This Matters
Procurement of sodium enalapril rather than the maleate salt reduces the risk of batch failure due to DKP impurity excursions and enables longer shelf-life claims, directly impacting cost of goods and regulatory filing success for solid oral dosage forms.
- [1] Cunha-Filho MSS, Martínez-Pacheco R, Landín M. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms. AAPS PharmSciTech. 2013;14(3):1150–1157. doi:10.1208/s12249-013-0006-6 View Source
